3,4-dibromo-5-methyl-1H-pyrazole
Overview
Description
3,4-Dibromo-5-methyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C4H4Br2N2. It is characterized by a pyrazole ring substituted with two bromine atoms at the 3rd and 4th positions and a methyl group at the 5th position. This compound is a white crystalline solid and is known for its low solubility in water but good solubility in organic solvents such as chloroform and dimethyl sulfoxide .
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to interact with various biological targets due to their nitrogen-based hetero-aromatic ring structure .
Mode of Action
Pyrazoles and their derivatives have been reported to exhibit a range of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific interactions of 3,4-dibromo-5-methyl-1H-pyrazole with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Pyrazoles can influence various biochemical pathways depending on their specific structure and the biological targets they interact with .
Result of Action
Pyrazoles and their derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
3,4-Dibromo-5-methyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and neural function. Additionally, this compound interacts with other biomolecules, such as reactive oxygen species, influencing oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress by increasing the production of reactive oxygen species, leading to cellular damage and apoptosis . Furthermore, it can alter gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . Additionally, this compound can interact with reactive oxygen species, leading to the formation of oxidative stress markers such as malondialdehyde . These interactions result in changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its effects on cells can change over time. For example, prolonged exposure to this compound can lead to increased oxidative stress and cellular damage . Additionally, the degradation products of this compound may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit acetylcholinesterase activity and modulate neurotransmission without causing significant toxicity . At higher doses, this compound can induce severe oxidative stress, leading to cellular damage, apoptosis, and adverse effects on animal health . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress and energy production . Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its overall impact on cellular function and health .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-5-methyl-1H-pyrazole typically involves the bromination of 5-methyl-1H-pyrazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups using palladium catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents like chloroform, dimethyl sulfoxide, and acetic acid.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the bromine atoms .
Scientific Research Applications
3,4-Dibromo-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-methyl-1H-pyrazole: Similar structure but with bromine atoms at different positions.
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group and different substitution pattern.
Uniqueness
3,4-Dibromo-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 3rd and 4th positions and a methyl group at the 5th position makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
Properties
IUPAC Name |
3,4-dibromo-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWXBKMXJLNKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404422 | |
Record name | 3,4-dibromo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-19-4 | |
Record name | 3,4-dibromo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIBROMO-5-METHYL-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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